2-fluoro-N-((4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide
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Description
2-fluoro-N-((4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H12FN5O3S and its molecular weight is 373.36. The purity is usually 95%.
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Biological Activity
The compound 2-fluoro-N-((4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a hybrid molecule that incorporates a triazole moiety known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, potential anticancer effects, and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound involves the condensation of 2-fluorobenzamide with a triazole derivative. The presence of the nitrophenyl and thioxo groups contributes to its unique chemical properties and biological activities. The structure can be characterized by various spectroscopic methods such as NMR and IR spectroscopy, confirming the presence of functional groups essential for biological interaction.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds containing triazole and thioxo moieties. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains. The mechanism is believed to involve inhibition of cell wall synthesis or disruption of metabolic pathways essential for bacterial survival.
Compound | Activity | MIC (µg/mL) |
---|---|---|
Compound A | Bacterial | 10 |
Compound B | Fungal | 20 |
2-fluoro-N... | Bacterial/Fungal | TBD |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines. For example, one study reported that triazole derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent antiproliferative activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication or repair processes in cancer cells.
- Disruption of Cellular Signaling : The presence of nitrophenyl may interfere with signaling pathways critical for cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
Recent research has highlighted the efficacy of triazole-containing compounds in clinical settings:
-
Study on Antimicrobial Efficacy : A study conducted on various synthesized derivatives showed that those with a thioxo group exhibited enhanced antibacterial activity compared to their non-thioxo counterparts.
- Findings : The thioxo group was crucial for binding to bacterial enzymes involved in cell wall synthesis.
-
Cytotoxicity Study : Another investigation focused on the cytotoxic effects against human cancer cell lines revealed that modifications on the phenyl ring significantly impacted activity.
- Results : Substituents like nitro groups increased potency due to enhanced electron-withdrawing effects.
Properties
IUPAC Name |
2-fluoro-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O3S/c17-13-4-2-1-3-12(13)15(23)18-9-14-19-20-16(26)21(14)10-5-7-11(8-6-10)22(24)25/h1-8H,9H2,(H,18,23)(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPDGKKSLKMZBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.